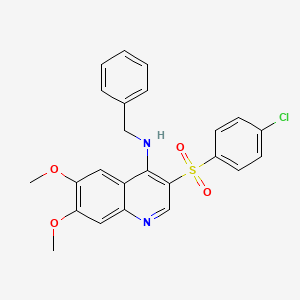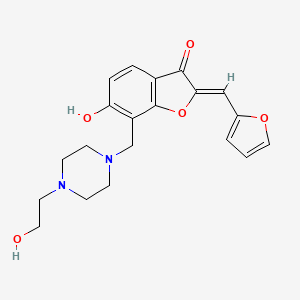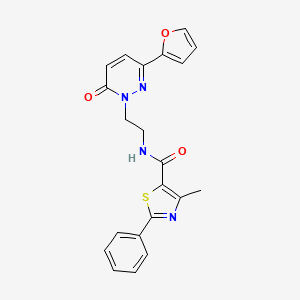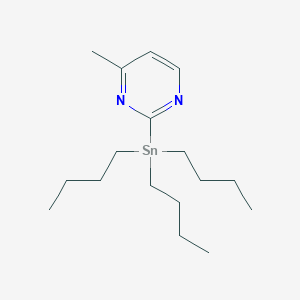![molecular formula C12H15N3S2 B2552286 5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 750613-93-5](/img/structure/B2552286.png)
5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol is a derivative of the 1,3,4-thiadiazole family, which is known for its broad range of biological activities. The thiadiazole moiety is a common feature in compounds with potential pharmacological properties, including antifungal, anticancer, and antioxidant activities .
Synthesis Analysis
The synthesis of 5-arylamino-1,3,4-thiadiazoles, which are closely related to the compound , can be achieved through intramolecular oxidative S-N bond formation of imidoyl thioureas, as demonstrated using phenyliodine(III) bis(trifluoroacetate) in a metal-free approach that yields good to excellent results . Another relevant synthesis method involves the one-pot reaction of aryl aldehydes, hydrazine hydrate, and aryl isothiocyanates, followed by oxidative cyclization . These methods provide efficient routes to synthesize thiadiazole derivatives with potential for further functionalization.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, 1H- and 13C-NMR, and mass spectrometry . X-ray crystallography can also be used to determine the crystal and molecular structure, as seen in the study of a related compound, 2-Propylamino-5-[4-(2-hydroxy-3,5-dichlorobenzylideneamino) phenyl]-1,3,4-thiadiazole . Computational methods like DFT calculations can compare the molecular geometry from X-ray experiments with theoretical models .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including ring opening to produce thioketene intermediates that react with nucleophiles to form esters or amides . They can also participate in intermolecular cyclization via nucleophilic substitution, leading to the formation of heterocyclic compounds . The reactivity of the thiadiazole ring can be influenced by the presence of different nucleophiles and conditions, allowing for the synthesis of a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be influenced by the nature of the substituents on the thiadiazole ring. For instance, compounds with trimethoxyphenyl at the C-5 position displayed potent anticancer activity . The antioxidant behavior of 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles was assessed using the DPPH free radical scavenging method, and some compounds showed noticeable activity . The pharmacokinetic properties of these compounds can be predicted using in silico methods, which help in assessing their druglikeness .
Scientific Research Applications
Synthesis and Chemical Properties
Studies have demonstrated the synthesis of derivatives of thiadiazole, revealing their significant interest due to the valuable properties of these compounds. These derivatives are fragments of known drugs and biologically active compounds, making their synthesis and study of physical-chemical properties relevant from both theoretical and practical perspectives. Optimized methods for synthesizing thiadiazole derivatives, including the targeted synthesis of acids and salts containing thiadiazole fragments, have been established. These studies have laid the groundwork for further exploration of these compounds' applications in various fields (Hotsulia & Fedotov, 2020).
Anticancer and Neuroprotective Activities
Research has continued on derivatives from the N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole set, with some showing promising anticancer activities against tumors derived from cancers of the nervous system and peripheral cancers. These compounds have demonstrated the ability to inhibit tumor cell proliferation and migration, while also exhibiting trophic effects in neuronal cell culture without affecting the viability of normal cells. These findings suggest the potential of thiadiazole derivatives in cancer therapy and neuroprotection (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antifungal Properties
A series of thiadiazol-2-amine derivatives were synthesized and evaluated for their antifungal activity. These compounds showed promising antifungal properties, comparable in efficiency to reference drugs, indicating their potential as antifungal agents. The structural confirmation of these compounds was achieved through various analytical methods (Singh & Rana, 2011).
Corrosion Inhibition
Thiadiazole derivatives have also been investigated as corrosion inhibitors for carbon steel in CO2-saturated environments, demonstrating effective inhibition through chemisorption. These studies highlight the potential of thiadiazole derivatives in industrial applications, particularly in protecting metals from corrosion in harsh environments (Zhang, Hou, & Zhang, 2020).
Safety and Hazards
While specific safety and hazard information for “5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” is not available, similar compounds such as “5-Methyl-1,3,4-thiadiazole-2-thiol” are classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating potential hazards to the eyes, skin, and respiratory system .
Future Directions
The future directions for research on “5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” and similar compounds could involve further exploration of their biological activities . Given their wide range of biological activities, these compounds could be investigated for potential applications in various areas of medicine .
properties
IUPAC Name |
5-(4-butylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-2-3-4-9-5-7-10(8-6-9)13-11-14-15-12(16)17-11/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYJLWRSIFAIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2552204.png)

![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2552208.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2552210.png)

![1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2552214.png)
![8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2552216.png)
![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2552217.png)
![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)

![7-[(Diethylamino)methyl]-6-hydroxy-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2552223.png)


![[3-(Triazol-2-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2552226.png)